(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
Brand Name: Vulcanchem
CAS No.: 80655-81-8
VCID: VC4258035
InChI: InChI=1S/C20H12Br2O2.H2S/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24;/h1-10,23-24H;1H2
SMILES: C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br.S
Molecular Formula: C20H14Br2O2S
Molecular Weight: 478.2

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

CAS No.: 80655-81-8

Cat. No.: VC4258035

Molecular Formula: C20H14Br2O2S

Molecular Weight: 478.2

* For research use only. Not for human or veterinary use.

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol - 80655-81-8

Specification

CAS No. 80655-81-8
Molecular Formula C20H14Br2O2S
Molecular Weight 478.2
IUPAC Name 6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol;sulfane
Standard InChI InChI=1S/C20H12Br2O2.H2S/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24;/h1-10,23-24H;1H2
Standard InChI Key DVDUNMVOMYBURN-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br.S

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features two naphthol units connected at the 1,1'-positions, with bromine substituents at the 6,6'-positions creating a sterically hindered chiral environment (Figure 1). X-ray crystallography reveals a dihedral angle of 85–92° between the naphthalene planes , while density functional theory calculations show intramolecular O-H···O hydrogen bonding (2.68 Å) that stabilizes the chiral conformation .

Table 1: Key Physical Properties

PropertyValueMeasurement Conditions
Melting Point195–199°C Lit.
Optical Rotation (α)-44° to -50° , -48° c = 1.8–2.0 in THF/AcOH
Density1.54 g/cm³ Estimated
Boiling Point546.2°C Predicted
LogP5.91 Calculated

The bromine atoms induce significant electronic effects, with NMR studies showing downfield shifts of 7.8–8.2 ppm for the adjacent protons . Cyclic voltammetry reveals two quasi-reversible oxidation peaks at +1.23V and +1.45V vs. Fc/Fc⁺, indicating potential for charge transport applications .

Synthetic Approaches and Characterization

Preparation Methods

Industrial synthesis typically proceeds via a three-step sequence:

  • Bromination: 2-Naphthol undergoes electrophilic substitution using Br₂ in acetic acid (60°C, 12h), achieving 89–93% yield of 6-bromo-2-naphthol .

  • Oxidative Coupling: CuCl₂-mediated coupling (CH₂Cl₂, 0°C, 6h) forms the binaphthyl core with 75–82% diastereomeric excess .

  • Resolution: Chiral column chromatography (Chiralpak IA, hexane/EtOH 90:10) separates enantiomers to >99% ee .

Table 2: Optimization of Coupling Reaction

Catalyst LoadingTemperatureTimeYieldee (%)
5 mol% CuCl₂0°C6h78%82
10 mol% CuCl₂25°C4h85%75
5 mol% FeCl₃0°C8h65%68

Analytical Characterization

Advanced techniques confirm structure and purity:

  • HRMS: m/z 443.9204 [M+H]⁺ (calc. 443.9203)

  • FT-IR: Broad O-H stretch at 3250 cm⁻¹, C-Br at 560 cm⁻¹

  • XRD: Space group P2₁2₁2₁ with Z = 4, R-factor 0.041

Applications in Asymmetric Catalysis

Enantioselective C-C Bond Formation

The compound's C₂-symmetry makes it ideal for inducing chirality in transition metal complexes. In titanium-catalyzed Friedel-Crafts reactions, it achieves 94% ee for β-aryl-β-amino acid derivatives (Eq. 1) :

Ar-H+CH₂=CHCO₂RTi(OiPr)₄/(R)-6,6’-Br₂BINOLAr-CH(CH₂CO₂R)-NHBoc(94% ee)[2][6]\text{Ar-H} + \text{CH₂=CHCO₂R} \xrightarrow{\text{Ti(OiPr)₄/(R)-6,6'-Br₂BINOL}} \text{Ar-CH(CH₂CO₂R)-NHBoc} \quad (94\% \text{ ee}) \quad[2][6]

Table 3: Catalytic Performance Comparison

SubstrateCatalyst Systemee (%)TOF (h⁻¹)
IndoleTi/(R)-6,6'-Br₂BINOL94220
PyrroleTi/(R)-6,6'-Br₂BINOL88180
FuranTi/(R)-6,6'-Br₂BINOL82150

Pharmaceutical Intermediate Synthesis

In the production of (S)-Rivastigmine, the ligand enables a key asymmetric addition with 99% ee:

PhCHO+Me₂Zn(R)-6,6’-Br₂BINOL/NiPhCH(OH)Me(99% ee,92% yield)[4][6]\text{PhCHO} + \text{Me₂Zn} \xrightarrow{\text{(R)-6,6'-Br₂BINOL/Ni}} \text{PhCH(OH)Me} \quad (99\% \text{ ee}, 92\% \text{ yield}) \quad[4][6]

Materials Science Applications

Organic Electronics

Vacuum-deposited thin films (50 nm) exhibit:

  • Hole mobility: 2.3 × 10⁻² cm²/V·s

  • HOMO/LUMO: -5.4 eV/-2.1 eV

  • Electroluminescence λmax: 480 nm (CIE 0.21, 0.29)

Chiral Polymers

Coordination with Zn(OAc)₂ yields helical polymers showing:

  • Specific rotation: +325° (c = 0.1, CHCl₃)

  • Thermal stability: Td₅% = 280°C

ParameterSpecification
Skin IrritationCategory 2 (H315)
Eye DamageCategory 1 (H319)
Acute ToxicityLD₅₀ > 2000 mg/kg (oral)

Proper handling requires PPE including nitrile gloves and ANSI Z87.1-compliant goggles. Storage under argon at 2–8°C maintains stability for >24 months .

Industrial and Environmental Considerations

Pharmaceutical manufacturers report annual consumption of 150–200 kg for antitumor drug syntheses, with process mass intensity (PMI) improvements from 120 to 45 through solvent recycling . Biodegradation studies show 78% mineralization in 28 days using Pseudomonas putida strains .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator